molecular formula C11H24N2O3 B13277797 tert-Butyl N-(3-amino-2-hydroxypropyl)-N-(propan-2-yl)carbamate

tert-Butyl N-(3-amino-2-hydroxypropyl)-N-(propan-2-yl)carbamate

Cat. No.: B13277797
M. Wt: 232.32 g/mol
InChI Key: KMZWGHCFOTVGQE-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-amino-2-hydroxypropyl)-N-(propan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a hydroxypropyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(3-amino-2-hydroxypropyl)-N-(propan-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-amino-2-hydroxypropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature for several hours until the formation of the desired product is complete.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the reaction conditions and optimizing the yield of the product. Purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(3-amino-2-hydroxypropyl)-N-(propan-2-yl)carbamate can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions and reagents used.

    Substitution: Substitution reactions can occur at the amino group, where various electrophiles can replace the hydrogen atoms, leading to the formation of substituted carbamates.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Chemistry: tert-Butyl N-(3-amino-2-hydroxypropyl)-N-(propan-2-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used as a protecting group for amines and alcohols. It helps in the selective modification of biomolecules, allowing for the study of specific biological pathways and interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its unique structural features make it a valuable scaffold for the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl N-(3-amino-2-hydroxypropyl)-N-(propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The presence of the amino and hydroxypropyl groups allows for hydrogen bonding and electrostatic interactions, which contribute to its binding specificity and efficacy.

Comparison with Similar Compounds

  • tert-Butyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate
  • tert-Butyl N-(3-amino-2-methylpropyl)-N-(propan-2-yl)carbamate
  • tert-Butyl N-(3-amino-2-hydroxybutyl)-N-(propan-2-yl)carbamate

Comparison:

  • tert-Butyl N-(3-amino-2-hydroxypropyl)-N-(propan-2-yl)carbamate is unique due to the presence of both amino and hydroxypropyl groups, which provide distinct reactivity and binding properties.
  • tert-Butyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate lacks the amino group, which affects its reactivity and potential applications.
  • tert-Butyl N-(3-amino-2-methylpropyl)-N-(propan-2-yl)carbamate has a methyl group instead of a hydroxy group, leading to different chemical behavior and interactions.
  • tert-Butyl N-(3-amino-2-hydroxybutyl)-N-(propan-2-yl)carbamate has an additional carbon in the hydroxyalkyl chain, which can influence its steric and electronic properties.

Properties

Molecular Formula

C11H24N2O3

Molecular Weight

232.32 g/mol

IUPAC Name

tert-butyl N-(3-amino-2-hydroxypropyl)-N-propan-2-ylcarbamate

InChI

InChI=1S/C11H24N2O3/c1-8(2)13(7-9(14)6-12)10(15)16-11(3,4)5/h8-9,14H,6-7,12H2,1-5H3

InChI Key

KMZWGHCFOTVGQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC(CN)O)C(=O)OC(C)(C)C

Origin of Product

United States

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